Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate
Description
Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[4,5-b]pyridine core with a 4,7-dihydro configuration. The molecule incorporates a phenyl substituent at position 3 and an ethyl ester group at position 6, which are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 7-oxo-3-phenyl-4H-[1,2]thiazolo[4,5-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-2-20-15(19)10-8-16-12-11(9-6-4-3-5-7-9)17-21-14(12)13(10)18/h3-8H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCSULUKATUQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)SN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the thiazolo[4,5-b]pyridine ring system. The reaction conditions often include refluxing in ethanol or another suitable solvent, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone and ester groups can be reduced to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic structures, which are valuable in drug discovery and development.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of multiple functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its activity .
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with spiro-thiazolo[4,5-b]pyridine derivatives and other fused heterocycles. Key distinctions include:
- Spiro-Thiazolo[4,5-b]pyridines: Compounds such as 7′-(4-chlorophenyl)-3′-substituted spiro analogs (e.g., compound 10 in ) feature a cyclohexane ring fused to the thiazolo-pyridine system.
- Thiazolo[3,2-a]pyrimidines : describes a compound with a thiazolo-pyrimidine core, where the pyrimidine ring adopts a flattened boat conformation. The dihedral angle (80.94°) between the thiazolo-pyrimidine and benzene rings contrasts with the planar or partially saturated systems in the target compound, influencing intermolecular interactions .
- Triazolo/Oxazolo Pyridines: Derivatives like ethyl 7-amino-5-methyl-3-substituted-triazolo[4,5-b]pyridine-6-carboxylate (–10) replace the thiazole sulfur with nitrogen, altering electronic properties and hydrogen-bonding capabilities. These modifications may enhance photocytotoxic activity but reduce metabolic stability .
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Hydrogen Bonding and Crystal Packing : The thiazolo[3,2-a]pyrimidine in forms C–H···O hydrogen bonds, creating chains along the c-axis. Such interactions are critical for stability and solubility .
Biological Activity
Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
This compound features a thiazolo-pyridine core structure. This heterocyclic compound is characterized by the presence of a phenyl group and an ethyl ester functional group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.22 |
| Candida albicans | 0.30 |
The compound demonstrated significant activity in inhibiting biofilm formation and showed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole. These findings suggest that it could be a valuable candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The IC50 values for different cell lines are as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.00 |
| HepG2 | 3.50 |
| A549 | 2.74 |
These results indicate that the compound exhibits promising cytotoxic effects against these cancer cells, making it a potential candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymes : It has been reported to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Biofilm Disruption : It disrupts biofilm formation in bacteria, enhancing the effectiveness of existing antibiotics.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various derivatives of thiazolo-pyridines, Ethyl 7-oxo-3-phenyl showed superior activity against both gram-positive and gram-negative bacteria compared to traditional antibiotics .
Case Study 2: Anticancer Properties
Another research focused on the compound's effects on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 5 μM. Apoptosis assays confirmed that the compound induces cell death via mitochondrial pathways .
Q & A
Q. What are the standard synthetic routes for Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate?
The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common method involves refluxing precursors like 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives with acetic acid/acetic anhydride and sodium acetate, followed by recrystallization (e.g., from ethyl acetate/ethanol) to obtain high-purity crystals . Condensation reactions using thiazole and pyridine derivatives under controlled pH and temperature are also employed to form the fused thiazolo-pyridine core .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- X-ray crystallography to resolve the fused ring system and substituent orientations (e.g., dihedral angles between thiazole and pyridine rings) .
- NMR spectroscopy to identify proton environments (e.g., singlet signals for methylene or aromatic protons) and carbon frameworks .
- IR spectroscopy to detect functional groups like carbonyl (C=O) and amine (N-H) .
Q. What are the primary biological assays used to evaluate this compound?
Common assays include:
- Antimicrobial testing against Gram-positive/negative bacteria and fungi, using agar diffusion or microdilution methods .
- Anticancer screening via MTT assays on cell lines (e.g., MCF-7, HepG-2) to measure IC50 values .
- Enzyme inhibition studies (e.g., kinase or Aβ42 fibrillization assays) to assess mechanistic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar protic solvents (e.g., ethanol) favor cyclization, while aprotic solvents (e.g., DMF) may lead to side products .
- Catalyst use : Lewis acids like AlCl3 or zeolites enhance cyclization efficiency .
- Temperature control : Reflux conditions (~8–10 hours) ensure complete ring closure without decomposition .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance antimicrobial activity by improving membrane penetration .
- Bulky substituents (e.g., tert-butyl) may reduce solubility but increase target selectivity via steric effects .
- Heterocyclic extensions (e.g., spiro-fused rings) improve anticancer potency by modulating DNA intercalation or enzyme inhibition .
Q. What computational methods predict target interactions and pharmacokinetics?
- Molecular docking (e.g., AutoDock) models binding to kinases or DNA .
- QSAR studies correlate substituent electronic parameters (Hammett constants) with activity trends .
- ADMET prediction tools (e.g., SwissADME) estimate solubility, bioavailability, and metabolic stability .
Q. How can contradictions in biological data across studies be resolved?
- Dose-response validation : Ensure consistent concentration ranges and controls (e.g., streptomycin for antimicrobial assays) .
- Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HepG-2) to identify tissue-selective effects .
- Mechanistic follow-up : Use knock-out models or enzyme assays to confirm hypothesized targets .
Q. What strategies address low solubility in pharmacological testing?
- Prodrug design : Ester hydrolysis to carboxylic acid derivatives improves aqueous solubility .
- Co-solvent systems : Use DMSO-water mixtures or lipid-based carriers for in vivo delivery .
- Crystal engineering : Modify crystallization conditions to produce hydrates or co-crystals .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
